molecular formula C21H22N2O2 B14167454 2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide CAS No. 848682-54-2

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

Cat. No.: B14167454
CAS No.: 848682-54-2
M. Wt: 334.4 g/mol
InChI Key: TVIDCIKIWLEXJJ-UHFFFAOYSA-N
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Description

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a methylphenyl group, and a propanamide backbone

Preparation Methods

The synthesis of 2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts alkylation, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Backbone: The propanamide backbone can be formed through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.

Chemical Reactions Analysis

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace a leaving group, forming substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes.

Comparison with Similar Compounds

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide can be compared with other quinoline derivatives, such as:

    2-phenylquinoline: Similar in structure but lacks the propanamide backbone.

    4-methylquinoline: Contains a methyl group on the quinoline ring but lacks the methylphenyl and propanamide groups.

    Quinoline-4-carboxamide: Contains a carboxamide group on the quinoline ring but lacks the methylphenyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

848682-54-2

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-methyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide

InChI

InChI=1S/C21H22N2O2/c1-14(2)21(25)23(17-8-6-7-15(3)11-17)13-16-12-20(24)22-19-10-5-4-9-18(16)19/h4-12,14H,13H2,1-3H3,(H,22,24)

InChI Key

TVIDCIKIWLEXJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC(=O)NC3=CC=CC=C32)C(=O)C(C)C

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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